Octreótido

Descripción general

Descripción

Octreotide is a synthetic analog of somatostatin, a hormone that inhibits the secretion of several other hormones. It is more potent than the natural hormone in inhibiting growth hormone, glucagon, and insulin . It is used for the long-term treatment of acromegaly, a growth hormone disorder . It can also reduce flushing and diarrhea caused by cancer .

Synthesis Analysis

Octreotide synthesis involves a hybrid solid phase-liquid phase method. The method comprises liquid phase condensation of two or three peptide blocks, of which at least one is synthesized by the solid-phase method . Each block contains two or more amino acid residues. This method combines the time and labor effectiveness of the solid-phase method with the relative cheapness and easiness of purification of the product, characteristic of the liquid-phase method .Molecular Structure Analysis

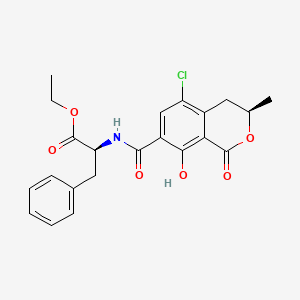

Octreotide is an octapeptide that mimics natural somatostatin pharmacologically . Its molecular formula is C49H66N10O10S2 . It was first synthesized in 1979 and binds predominantly to the somatostatin receptors SSTR2 and SSTR5 .Chemical Reactions Analysis

In search for peptidic [FeFe] hydrogenase mimics, the cyclic disulfide Sandostatin® (octreotide) was allowed to react with Fe3 (CO)12. An octreotide-Fe2 (CO)6 complex was isolated and characterized spectroscopically as well as by elemental and thermochemical analysis .Physical And Chemical Properties Analysis

Octreotide has a density of 1.4±0.1 g/cm3, a boiling point of 1447.2±65.0 °C at 760 mmHg, and a molar refractivity of 273.9±0.4 cm3 . It has 20 H bond acceptors, 15 H bond donors, and 17 freely rotating bonds .Aplicaciones Científicas De Investigación

Análisis Estructural y Estudios de Estabilidad

El octreótido es la primera hormona peptídica sintética, que consiste en ocho aminoácidos, que imita la actividad de la somatostatina, una hormona natural en el cuerpo . La instrumentación avanzada y el software cristalográfico han establecido la difracción de rayos X en polvo (XRPD) como una herramienta valiosa para extraer información estructural de macromoléculas biológicas . Un estudio se centró en la respuesta del this compound a diferentes niveles de humedad y temperaturas, con especial atención en la estabilidad de la muestra policristalina .

Aplicaciones Terapéuticas

En las últimas décadas, el this compound se ha desarrollado y aprobado para tratar la acromegalia y los tumores neuroendocrinos . Ha sido ampliamente investigado por sus propiedades bioquímicas y aplicaciones terapéuticas .

Conjuntos Radiactivos Basados en this compound

Los conjugados radiactivos basados en this compound se han utilizado clínicamente para detectar sitios pequeños de tumores neuroendocrinos . Esta aplicación aprovecha las capacidades de direccionamiento del this compound.

Tratamiento de Tumores Neuroendocrinos Avanzados

Un estudio de la vida real tiene como objetivo evaluar la seguridad y eficacia de las microesferas de this compound en el tratamiento de tumores neuroendocrinos avanzados en la práctica clínica real . El estudio también tiene como objetivo evaluar el tratamiento de las microesferas de this compound en varios subgrupos de pacientes con tumores neuroendocrinos .

Imagenología del Cáncer

Los nanodiamantes (ND) funcionalizados con this compound radiactivos con 68Ga se han evaluado por su eficacia de direccionamiento para la obtención de imágenes del cáncer . El estudio comparó la captación tumoral utilizando estos ND funcionalizados con [68Ga]Ga-DOTA-TOC .

Manejo de la Acromegalia y el Síndrome Carcinoide

La investigación se ha centrado en dilucidar el papel del this compound en el manejo de afecciones como la acromegalia, el síndrome carcinoide . Estas afecciones se caracterizan por una sobreproducción de ciertas hormonas, y el this compound ayuda en el manejo de estas afecciones al imitar la acción de la somatostatina, una hormona que inhibe la liberación de varias otras hormonas.

Mecanismo De Acción

Target of Action

Octreotide, a synthetic peptide drug, primarily targets the somatostatin receptors, specifically SSTR2 and SSTR5 . These receptors are involved in inhibiting the secretion of several hormones, including growth hormone, glucagon, and insulin .

Mode of Action

Octreotide mimics the natural hormone somatostatin, but it is a more potent inhibitor of growth hormone, glucagon, and insulin . It binds predominantly to the somatostatin receptors SSTR2 and SSTR5 . The interaction of octreotide with these receptors inhibits the secretion of the aforementioned hormones, thereby controlling their levels in the body .

Biochemical Pathways

Octreotide affects multiple biochemical pathways due to its inhibitory effect on various hormones. For instance, it suppresses the secretion of growth hormone, leading to a decrease in the levels of insulin-like growth factor 1 (IGF-1), a hormone that promotes cell growth and proliferation . This can lead to a reduction in symptoms associated with conditions like acromegaly, where there is an overproduction of growth hormone .

Pharmacokinetics

Octreotide exhibits a three-phase pharmacokinetic profile . It has a bioavailability of 60% when administered intramuscularly and 100% when administered subcutaneously . It is primarily metabolized in the liver and has an elimination half-life of approximately 1.7 to 1.9 hours . About 32% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of octreotide’s action are primarily related to its inhibitory effects on hormone secretion. By suppressing the secretion of growth hormone, glucagon, and insulin, octreotide can help regulate abnormal cell growth and metabolism . It has been shown to inhibit cell proliferation and induce apoptosis in certain cell types .

Action Environment

Environmental factors such as relative humidity and temperature can influence the stability of octreotide . Studies have shown that the compound remains remarkably stable under different humidity levels and temperatures . Changes in these environmental factors can lead to a structural evolution in terms of lattice parameters and volume of the unit cell .

Safety and Hazards

Direcciones Futuras

Octreotide has been shown to decrease the occurrence and severity of diarrhea, yet the efficacy of Octreotide in preventing chemotherapy-induced diarrhea (CID) remains to be assessed . It is also used for the treatment of acromegaly and symptoms arising from various tumors, including carcinoid tumors and vasoactive intestinal peptide tumors (VIPomas) .

Análisis Bioquímico

Biochemical Properties

Octreotide plays a significant role in biochemical reactions. It interacts with somatostatin receptors, particularly SSTR2 and SSTR5 . The interaction between Octreotide and these receptors leads to a variety of physiological actions, such as the inhibition of the release of several hormones . This includes the inhibition of anterior pituitary growth hormone and thyroid-stimulating hormone, and peptides of the gastroenteropancreatic endocrine system .

Cellular Effects

Octreotide has various effects on different types of cells. For instance, it has been found to inhibit osteoblasts and MC3T3-E1 cell proliferation and increase MC3T3-E1 cell apoptosis . It also has a direct effect on bone cells, which may have clinically relevant implications for the management of skeletal health in subjects with acromegaly and metastatic neuroendocrine tumors .

Molecular Mechanism

Octreotide exerts its effects at the molecular level through binding interactions with biomolecules. It binds to somatostatin receptors coupled to phospholipase C through G proteins, leading to smooth muscle contraction in the blood vessels . The downstream effects stimulate phospholipase C, the production of 1,4,5-inositol triphosphate, and action on the L-type calcium channels, leading to the inhibition of growth hormone .

Temporal Effects in Laboratory Settings

In laboratory settings, Octreotide has shown stability over time. For instance, a study on the structural evolution of Octreotide revealed that the compound is remarkably stable, and no structural transitions were observed . The compound retains its orthorhombic symmetry .

Dosage Effects in Animal Models

In animal models, the effects of Octreotide vary with different dosages. For instance, in dogs and cats, Octreotide is administered at 10–20 μg per animal subcutaneously every 8–12 hours or 10 μg/kg subcutaneously every 8 hours .

Metabolic Pathways

Octreotide is involved in several metabolic pathways. It inhibits the release of several hormones, including growth hormone, glucagon, and insulin . This inhibition affects the metabolic flux and metabolite levels in the body.

Transport and Distribution

Octreotide is transported and distributed within cells and tissues. A study found that Octreotide stimulated lymphatic contractility, suggesting that it increases lymphatic drainage capacity in situations with high lymphatic afterload .

Subcellular Localization

Studies have shown that Octreotide can stimulate lymphatic contractility, suggesting a potential role in the lymphatic system .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Octreotide involves solid-phase peptide synthesis, which is a common method for synthesizing peptides. This method involves building the peptide chain on a solid support, typically a resin, and using chemical reactions to add amino acids one at a time to the growing chain. The peptide is then cleaved from the resin and purified.", "Starting Materials": [ "Resin", "Fmoc-protected amino acids", "Coupling reagents", "Protecting groups", "Cleavage reagents", "Purification solvents" ], "Reaction": [ "1. Loading of the resin onto the solid support", "2. Deprotection of the Fmoc group on the first amino acid", "3. Coupling of the first amino acid to the resin", "4. Repetition of steps 2 and 3 for each subsequent amino acid", "5. Cleavage of the peptide from the resin using cleavage reagents", "6. Purification of the crude peptide using solvents such as water and acetonitrile", "7. Characterization of the purified peptide using techniques such as HPLC and mass spectrometry" ] } | |

| 83150-76-9 | |

Fórmula molecular |

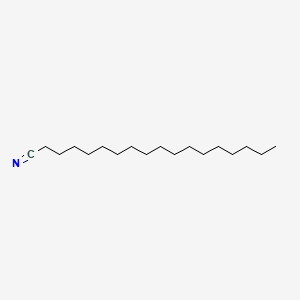

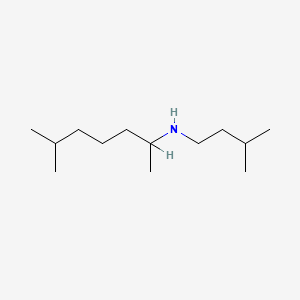

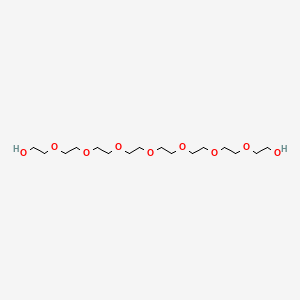

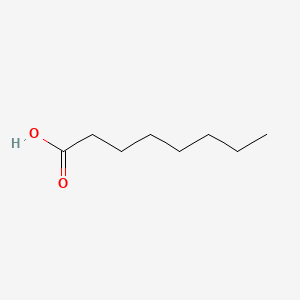

C49H66N10O10S2 |

Peso molecular |

1019.2 g/mol |

Nombre IUPAC |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28?,29-,34-,36+,37+,38-,39?,40+,41+,42+/m1/s1 |

Clave InChI |

DEQANNDTNATYII-MEUDYGGUSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

SMILES canónico |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Apariencia |

Solid powder |

melting_point |

153-156 |

| 83150-76-9 | |

Descripción física |

Liquid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

79517-01-4 (acetate salt) |

Secuencia |

FCFWKTCT |

Vida útil |

>2 years if stored properly |

Solubilidad |

1.22e-02 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.